2-(5-Fluoro-2-methoxyphenyl)acetaldehyde
Overview
Description
2-(5-Fluoro-2-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO2 It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde typically involves the reaction of 5-fluoro-2-methoxybenzyl alcohol with an oxidizing agent. One common method is the Swern oxidation, which uses oxalyl chloride and dimethyl sulfoxide (DMSO) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-(5-Fluoro-2-methoxyphenyl)acetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-(5-Fluoro-2-methoxyphenyl)ethanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol.
Major Products Formed:
Oxidation: 2-(5-Fluoro-2-methoxyphenyl)acetic acid.
Reduction: 2-(5-Fluoro-2-methoxyphenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form Schiff bases with amines, which are important in various biochemical pathways. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
2-(5-Fluoro-2-methoxyphenyl)acetic acid: This compound is structurally similar but contains a carboxylic acid group instead of an aldehyde group.
5-Fluoro-2-methoxyacetophenone: This compound has a ketone group instead of an aldehyde group.
Uniqueness: 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, combined with an aldehyde functional group. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Biological Activity
Overview
2-(5-Fluoro-2-methoxyphenyl)acetaldehyde is an organic compound characterized by its unique structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, along with an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The molecular formula for this compound is C9H9FO2.
- Molecular Weight : 168.17 g/mol
- Molecular Structure :
- Aldehyde Group : Highly reactive, capable of forming Schiff bases with amines.
- Fluorine Atom : Enhances stability and reactivity.
- Methoxy Group : Participates in hydrogen bonding, influencing overall reactivity.
The biological activity of this compound is primarily attributed to its chemical reactivity. The aldehyde group can interact with various biological molecules, leading to potential therapeutic effects. The compound's ability to form Schiff bases is significant in biochemical pathways, particularly in drug metabolism and enzyme inhibition.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : Research indicates that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Research : In a controlled experiment on human cell lines, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role in modulating inflammatory responses.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, Anti-inflammatory |
2-(5-Fluoro-2-methoxyphenyl)acetic acid | Contains carboxylic acid group | Potentially similar activities but differing mechanisms |
5-Fluoro-2-methoxyacetophenone | Contains ketone group | Different reactivity profile; less explored for biological activity |
Research Applications
The compound is being explored for various applications in scientific research:
- Pharmaceutical Development : Investigated as a precursor for synthesizing new drugs targeting microbial infections and inflammatory diseases.
- Organic Synthesis : Used as an intermediate in the synthesis of complex organic molecules due to its versatile reactivity.
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)acetaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,5-6H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGICVCSLCAAIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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